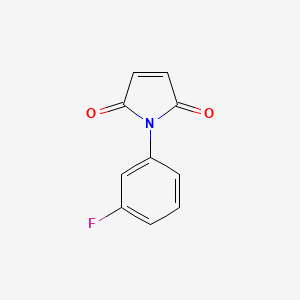
1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione
概要
説明
The compound “1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione” is likely to be an organic compound consisting of a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) attached to a 3-fluorophenyl group (a phenyl ring with a fluorine atom at the 3rd position) at the 1-position of the pyrrole ring. The 2,5-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, the electronegative fluorine atom, and the carbonyl groups. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole ring, the fluorine atom, and the carbonyl groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, while the carbonyl groups could enable it to participate in hydrogen bonding .科学的研究の応用
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives demonstrate effective corrosion inhibition for carbon steel in acidic environments. Their efficiency increases with concentration, and they adhere to the steel surface primarily through a chemisorption process. This finding suggests potential applications in industrial corrosion prevention (Zarrouk et al., 2015).
Pharmaceutical Research
These compounds have shown significant potential in pharmaceutical research. For instance, derivatives have been developed with notable anti-HIV-1 activities, presenting as promising leads for clinical anti-HIV-1 agents (Liu et al., 2016). Additionally, they have been studied as inhibitors of glycolic acid oxidase, which could be relevant in the treatment of conditions related to oxalate production (Rooney et al., 1983).
Material Science and Electronics
These derivatives are highly relevant in material science, particularly in the development of luminescent polymers. Their incorporation into polymer chains results in materials exhibiting strong fluorescence, suitable for applications in optoelectronics (Zhang & Tieke, 2008). They also find use in the creation of deeply colored polymers, which can be processed into thin films for various technological applications (Welterlich et al., 2012).
Optical and Electrochemical Applications
The electrochromic properties of these compounds, such as changes in color upon application of voltage, make them suitable for use in electrochromic devices and other electronic applications (Arslan et al., 2007).
作用機序
Target of Action
Related compounds such as pyrazole derivatives have been shown to interact with various targets, including muscarinic receptors and androgen receptors .
Mode of Action
For instance, a pyrazole derivative was found to reduce blood pressure via the NO/cGMP pathway . This suggests that 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione might also interact with its targets to induce physiological changes.
Biochemical Pathways
For example, a pyrazole derivative was found to reduce blood pressure via the NO/cGMP pathway . This pathway involves the production of nitric oxide (NO), which then stimulates the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and a reduction in blood pressure.
Pharmacokinetics
This compound has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties may give some insight into the potential pharmacokinetics of this compound.
Result of Action
For example, a pyrazole derivative was found to reduce blood pressure in spontaneously hypertensive rats . Another related compound, fluorofenidone, has been shown to attenuate renal interstitial fibrosis .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOMRSWAMNOWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226059 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7508-99-8 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007508998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7508-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



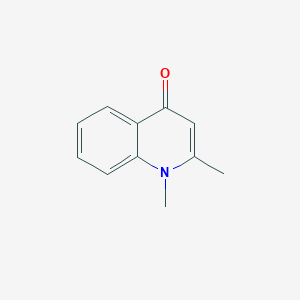

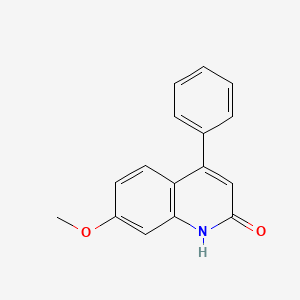
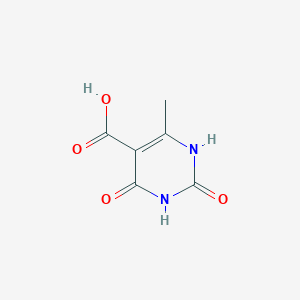
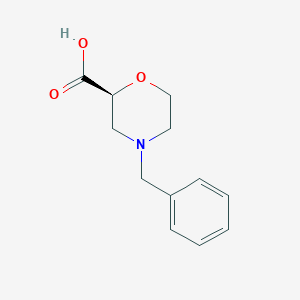
![5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B1618151.png)


![4-Methylene-1,3-dioxaspiro[4.5]decan-2-one](/img/structure/B1618154.png)
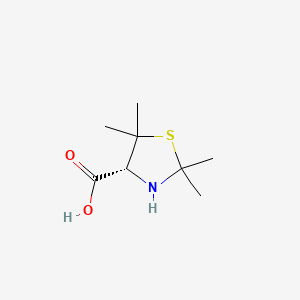


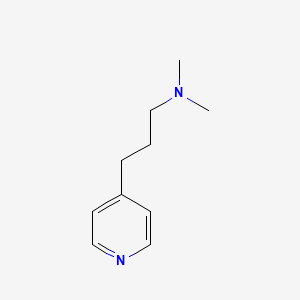
![[[4-[(4-Methylphenyl)methoxy]phenyl]methylideneamino]urea](/img/structure/B1618162.png)